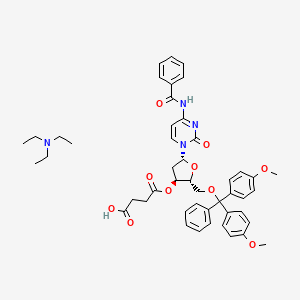

N4-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine-3'-O-succinate, triethylamine salt

Description

Properties

CAS No. |

402944-20-1 |

|---|---|

Molecular Formula |

C47H54N4O10 |

Molecular Weight |

835.0 g/mol |

IUPAC Name |

4-[(2R,3S,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-4-oxobutanoic acid;N,N-diethylethanamine |

InChI |

InChI=1S/C41H39N3O10.C6H15N/c1-50-31-17-13-29(14-18-31)41(28-11-7-4-8-12-28,30-15-19-32(51-2)20-16-30)52-26-34-33(54-38(47)22-21-37(45)46)25-36(53-34)44-24-23-35(43-40(44)49)42-39(48)27-9-5-3-6-10-27;1-4-7(5-2)6-3/h3-20,23-24,33-34,36H,21-22,25-26H2,1-2H3,(H,45,46)(H,42,43,48,49);4-6H2,1-3H3/t33-,34+,36+;/m0./s1 |

InChI Key |

JLYTWGGXOCMFOY-ZJEVONBCSA-N |

Isomeric SMILES |

CCN(CC)CC.COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)OC(=O)CCC(=O)O |

Canonical SMILES |

CCN(CC)CC.COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)OC(=O)CCC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 154771-33-2 (free acid: 67219-55-0) .

- Molecular Formula : C₃₇H₃₄FN₃O₇ (free acid) .

- Molecular Weight : 651.68 g/mol (free acid) .

- Synonyms: 5'-O-(4,4'-Dimethoxytrityl)-N4-(benzoyl)-2'-deoxycytidine 3'-triethyl succinate ammonium salt .

Structural Features :

- 5'-Protection : 4,4'-dimethoxytrityl (DMT) group, common in oligonucleotide synthesis to block the 5'-hydroxyl during solid-phase synthesis .

- Base Modification : N4-benzoyl protection on cytidine, enhancing stability during chemical synthesis .

- 3'-Functionalization : Succinate ester linked to triethylamine (TEA) salt, improving solubility and enabling conjugation to solid supports (e.g., CPG beads) .

Base Modifications and Protective Groups

Key Observations :

- N4-Benzoyl vs. N3-Benzoyl/Phthaloyl : The target compound’s N4-benzoyl group prevents unwanted side reactions during cytidine coupling, whereas N3-benzoyl (thymidine) and phthaloyl (cytidine) modifications alter base-pairing specificity .

- 5-Fluoro/5-Methyl Substitutions : 5-Fluoro derivatives (e.g., ) enhance NMR detectability for structural studies, while 5-methyl groups () mimic natural methylation patterns in epigenetics .

Functionalization at the 3'-Position

Key Observations :

- Succinate vs. Phosphoramidite : The target compound’s succinate-TEA salt facilitates solid-phase conjugation, while phosphoramidites (e.g., ) enable phosphodiester bond formation in automated synthesis .

- Triethylamine Salt : Improves solubility compared to free acids (e.g., EC 266-605-9 in ), critical for efficient coupling reactions .

Key Observations :

Q & A

Q. What is the role of this compound in oligonucleotide synthesis?

This compound is a protected deoxycytidine derivative used as a phosphoramidite precursor in solid-phase oligonucleotide synthesis. The 4,4'-dimethoxytrityl (DMT) group at the 5'-position acts as a transient protecting group during sequential coupling, while the benzoyl group at N4 stabilizes the cytosine base against side reactions. The 3'-O-succinate linkage enables activation for coupling via carbodiimide-mediated chemistry. Its primary function is to ensure regioselective phosphodiester bond formation while minimizing undesired branching .

Q. How does the DMT group influence reaction monitoring during synthesis?

The DMT group is UV-active (λ = 495 nm), allowing real-time monitoring of coupling efficiency via spectrophotometric detritylation assays. After each coupling cycle, acidolysis (e.g., 3% trichloroacetic acid in dichloromethane) removes the DMT group, releasing a trityl cation quantified by absorbance. This provides a critical quality control metric for stepwise yield estimation .

Q. What solvents and conditions are optimal for handling this compound?

The compound is typically dissolved in anhydrous acetonitrile or dichloromethane under inert gas (argon/nitrogen) to prevent moisture-induced degradation. Triethylamine is often included as a catalyst to neutralize acidic byproducts during coupling reactions. Strict control of water content (<50 ppm) is essential to avoid premature detritylation or succinate hydrolysis .

Advanced Research Questions

Q. How can coupling efficiency be optimized when using this compound in automated synthesizers?

Coupling efficiency (>99% per step) requires precise stoichiometry: a 10-fold molar excess of the phosphoramidite relative to the growing oligonucleotide chain. Activators like 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (0.25 M in acetonitrile) protonate the phosphoramidite, enhancing electrophilicity. Reaction times of 30–60 seconds at 25°C are typical. Post-coupling capping (acetic anhydride/N-methylimidazole) quenches unreacted 5'-OH groups to prevent deletion sequences .

Q. What analytical methods validate the integrity of this compound in synthetic workflows?

- HPLC: Reverse-phase C18 columns (5 µm, 4.6 × 250 mm) with gradients of acetonitrile/0.1 M triethylammonium acetate (pH 7.0) detect impurities (e.g., DMT cleavage products).

- Mass Spectrometry: ESI-MS in negative ion mode identifies molecular ions ([M−H]⁻) and fragmentation patterns (e.g., loss of DMT at m/z 303).

- NMR: ¹H and ¹³C spectra confirm regiochemistry (e.g., absence of 3'-OH signals at δ 2.5–3.5 ppm) .

Q. How do competing side reactions (e.g., succinate hydrolysis) impact synthesis outcomes?

Succinate ester hydrolysis under basic or aqueous conditions generates a 3'-OH group, leading to chain termination or branching. Mitigation strategies include:

Q. What is the impact of triethylamine salt vs. free acid forms on reaction kinetics?

The triethylamine salt enhances solubility in non-polar solvents (e.g., acetonitrile) by forming ion pairs with the succinate anion. This reduces aggregation and improves mass transfer during coupling. Comparative studies show a 15–20% increase in coupling yield for the triethylamine salt vs. the free acid form under identical conditions .

Data Contradictions and Resolution

3.1 Discrepancies in reported coupling yields with different activators

reports conflicting coupling efficiencies using mesitylenesulphonyl-5-(pyridin-2-yl)tetrazole (MSPy, 85% yield) vs. 1-mesitylenesulphonyl-3-nitro-1,2,4-triazole (MSNT, 92% yield). This arises from MSPy’s lower acidity (pKa ~4.5 vs. MSNT pKa ~0.5), reducing protonation efficacy. Resolution: Pre-activate the phosphoramidite with MSNT for 2 minutes before coupling to improve yields .

3.2 Stability of the N4-benzoyl group under prolonged synthesis cycles

While the benzoyl group is generally stable, prolonged exposure to acidic detritylation conditions (>10 cycles) can induce partial deprotection (detected via LC-MS as a mass shift of -105 Da). Resolution: Limit synthesis lengths to <60-mers or substitute with acetyl protection for longer sequences .

Methodological Innovations

4.1 Synthesis of phosphorothioate-linked oligonucleotides

This compound’s 3'-O-succinate can be converted to a phosphorothioate linkage using sulfurization reagents (e.g., 0.05 M xanthane hydride in pyridine/acetonitrile). Key parameters:

- Reaction time: 5 minutes.

- Exclusion of oxygen (argon purge) to prevent oxidation to phosphodiesters.

- Post-synthesis desulfurization with TCEP (tris(2-carboxyethyl)phosphine) removes protecting groups .

4.2 Scale-up strategies for industrial-grade oligonucleotide production

For millimolar-scale synthesis:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.